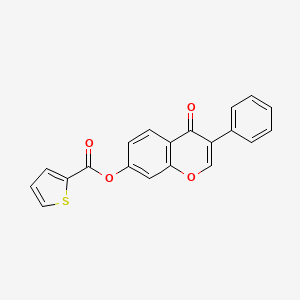

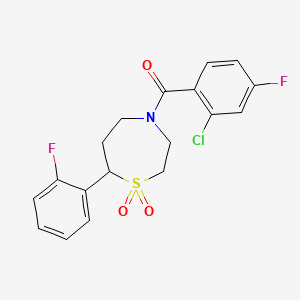

2-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-6-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-6-fluorobenzamide is a synthetic molecule that appears to be designed for biological activity, given the presence of a benzamide moiety, which is a common feature in bioactive compounds. Although the specific papers provided do not directly discuss this compound, they do provide insights into similar benzamide derivatives and their biological activities, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the condensation of an acid with an amine. For example, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved the condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative . This suggests that the synthesis of this compound could similarly involve the condensation of a suitably substituted benzoic acid with a diamine that includes the 2,5-dioxopyrrolidinyl moiety.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray crystallography. For instance, the crystal structure of a related compound was determined to belong to the tetragonal system . Density functional theory (DFT) calculations can be used to optimize geometric bond lengths and angles, which can then be compared with experimental values. The molecular structure of this compound would likely be analyzed using similar methods to determine its conformation and electronic properties.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, depending on their substituents. The presence of reactive groups such as the 2,5-dioxopyrrolidinyl group could make the compound a participant in redox reactions or a ligand for metal ions. The specific reactivity would need to be determined experimentally.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the introduction of a chloro or fluoro substituent can affect the compound's lipophilicity and, consequently, its biological activity . The presence of the 2,5-dioxopyrrolidinyl group could also impact the compound's solubility and stability, potentially making it more reactive or susceptible to hydrolysis.

Wissenschaftliche Forschungsanwendungen

Radiopharmaceutical Development

Research involving analogues of raclopride, a dopaminergic D-2 receptor antagonist, explored the synthesis and evaluation of these compounds for potential use in positron tomography radiopharmaceuticals. Studies detailed the synthesis processes for producing N-[18F]fluoroalkylated analogues, highlighting their application in visualizing dopaminergic receptors in the brain through in vitro and in vivo assays (Lannoye et al., 1990).

Sigma Receptor Ligands and Cognitive Function

Investigations into novel sigma receptor ligands, such as NE-100, have shown promise in modulating cognitive dysfunction induced by phencyclidine (PCP), suggesting therapeutic potential for cognitive impairments. These studies provide insights into the role of sigma receptors in cognitive processes and their possible manipulation for therapeutic benefits (Ogawa et al., 1994).

Antibacterial Agents

Research on pyridonecarboxylic acids as antibacterial agents identified compounds with significant activity against bacteria such as Staphylococcus aureus and Bacillus subtilis. These studies contribute to the development of new antibacterial drugs by exploring the synthesis and activity relationships of various analogues (Egawa et al., 1984).

Neuroleptic Agents

A series of studies focused on the synthesis and evaluation of N-alkylated and N-fluoroalkylated benzamides for their potential as neuroleptic agents. These compounds, tested for their antidopaminergic properties, offer insights into the development of new treatments for disorders related to dopamine dysfunction, such as schizophrenia (de Paulis et al., 1986).

Sigma-2 Receptor Imaging

Studies on fluorine-containing benzamide analogs for sigma-2 receptor imaging in solid tumors via positron emission tomography (PET) highlight the potential of these compounds in cancer diagnosis and monitoring. The research underscores the significance of sigma-2 receptors in tumor biology and the development of PET imaging ligands for clinical applications (Tu et al., 2007).

Eigenschaften

IUPAC Name |

2-chloro-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-6-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClFN2O4/c16-10-2-1-3-11(17)14(10)15(22)18-6-8-23-9-7-19-12(20)4-5-13(19)21/h1-3H,4-9H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRSSBISRFANZQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCOCCNC(=O)C2=C(C=CC=C2Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClFN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2506142.png)

![Tert-butyl N-[[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methyl]carbamate](/img/structure/B2506146.png)

![3,3,3-trifluoro-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]propane-1-sulfonamide](/img/structure/B2506147.png)

![Ethyl 4-[2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2506150.png)

![4-benzyl-N-isopropyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2506152.png)

![2-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-5-one](/img/structure/B2506153.png)

![3-{[4-(Tert-butyl)phenyl]sulfonyl}-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2506157.png)